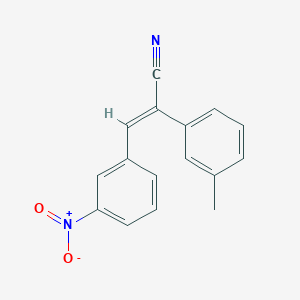![molecular formula C18H20N6OS B5496114 N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide, commonly known as MTIP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
MTIP exerts its biological effects by binding to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. By binding to the sigma-1 receptor, MTIP can modulate the activity of various signaling pathways and promote cell survival and proliferation.
Biochemical and Physiological Effects:
MTIP has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and promote cell survival and proliferation. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, MTIP has been found to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
MTIP has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has good solubility in water and organic solvents. However, one of the limitations of MTIP is its poor bioavailability, which can limit its therapeutic efficacy in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for MTIP in various disease models.
未来方向
There are several future directions for research on MTIP. One area of research is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another area of research is to develop more potent and selective sigma-1 receptor ligands that can overcome the limitations of MTIP. Finally, more research is needed to elucidate the molecular mechanisms underlying the biological effects of MTIP and to identify potential biomarkers for its therapeutic efficacy.
合成方法
MTIP can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-thiophenylhydrazine to form the intermediate product, which is then reacted with piperidine and tetrazole to obtain the final product. The synthesis method has been optimized to produce high yields of MTIP with good purity and quality.
科学研究应用
MTIP has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that MTIP has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(4-methylphenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-4-6-14(7-5-13)19-18(25)23-10-8-15(9-11-23)24-21-17(20-22-24)16-3-2-12-26-16/h2-7,12,15H,8-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBLYHOHCJSTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496032.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496040.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5496052.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)
![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)
![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)